Carbazole D8

Catalog No.
S872180
CAS No.
38537-24-5
M.F
C12H9N
M. Wt
175.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbazole D8

CAS Number

38537-24-5

Product Name

Carbazole D8

IUPAC Name

1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole

Molecular Formula

C12H9N

Molecular Weight

175.25 g/mol

InChI

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D

InChI Key

UJOBWOGCFQCDNV-PGRXLJNUSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3N2)[2H])[2H])[2H])[2H])[2H])[2H]

Carbazole D8, a deuterated variant of carbazole, is a compound with a wide range of applications in scientific research due to its unique properties. Here’s a comprehensive analysis of six unique applications of Carbazole D8:

Organic Light-Emitting Diodes (OLEDs)

Scientific Field: Materials Science and Engineering Application Summary: Carbazole D8 is used in the development of OLEDs due to its excellent optoelectronic properties. Methods: Carbazole D8 is incorporated into the active layer of OLEDs to enhance charge transport and emission efficiency. Results: The use of Carbazole D8 in OLEDs has led to devices with higher luminous efficiency and longer operational stability .

Organic Photovoltaics (OPVs)

Scientific Field: Renewable Energy Technology Application Summary: In OPVs, Carbazole D8 serves as a component for photoactive layers. Methods: It is blended with other materials to create a bulk heterojunction that facilitates effective light absorption and charge separation. Results: OPVs with Carbazole D8 exhibit improved power conversion efficiencies and stability under solar illumination .

Biosensors

Scientific Field: Biotechnology and Analytical Chemistry Application Summary: Carbazole D8 is utilized in biosensors for its strong fluorescence and stability. Methods: It is used as a fluorescent probe or an electron donor in various biosensing platforms. Results: Enhanced sensitivity and selectivity in the detection of biological analytes have been reported with Carbazole D8-based biosensors .

Corrosion Inhibition

Scientific Field: Materials Science and Corrosion Engineering Application Summary: The compound is applied in coatings to prevent metal corrosion. Methods: Carbazole D8 is added to anti-corrosive paints or coatings to improve adhesion and barrier properties. Results: Significant reduction in corrosion rates of metals has been observed when treated with Carbazole D8-enriched coatings .

Rechargeable Batteries

Scientific Field: Energy Storage Systems Application Summary: In rechargeable batteries, Carbazole D8 acts as an electrode material. Methods: It is used to modify the electrode surface to improve charge storage capacity. Results: Batteries show enhanced charge capacity and cycle life with Carbazole D8-modified electrodes .

Nanodevices

Scientific Field: Nanotechnology Application Summary: Carbazole D8 is used in the fabrication of nanoscale devices due to its electrical and electrochemical properties. Methods: It is often used as a building block for creating nanoscale electronic components. Results: Nanodevices with Carbazole D8 show enhanced performance in terms of speed, efficiency, and stability .

Electrochemical Transistors

Scientific Field: Electronics Application Summary: The compound’s good hole-transport ability makes it suitable for use in electrochemical transistors. Methods: Carbazole D8 derivatives are synthesized and electropolymerized to form the active layer in transistors. Results: Improved transistor performance with higher on/off ratios and lower operational voltages has been achieved .

Supercapacitors

Scientific Field: Energy Storage Application Summary: Carbazole D8 is explored for supercapacitors due to its high charge carrier mobility and stability. Methods: It is incorporated into electrode materials to enhance energy storage capacity. Results: Supercapacitors exhibit increased charge storage and faster charge/discharge cycles .

Fuel Cells

Scientific Field: Clean Energy Application Summary: Carbazole D8 derivatives are investigated for their potential in fuel cell applications. Methods: These derivatives are used in the membrane or electrode components of fuel cells. Results: Fuel cells with Carbazole D8 components show improved power density and operational stability .

Photodynamic Therapy

Scientific Field: Medical Research Application Summary: Due to its strong fluorescence, Carbazole D8 is used in photodynamic therapy for cancer treatment. Methods: It acts as a photosensitizer that, upon light activation, produces reactive oxygen species to kill cancer cells. Results: Enhanced efficacy in targeting and destroying cancer cells has been reported with Carbazole D8-based therapies .

Diabetes Management

Scientific Field: Pharmacology Application Summary: Carbazole derivatives have shown promise in managing diabetes by modulating carbohydrate metabolism. Methods: These compounds are studied for their ability to reduce oxidative stress and prevent damage to pancreatic cells. Results: Studies have indicated potential benefits in glucose regulation and protection against diabetes-related complications .

Exploring further, Carbazole D8 has additional scientific research applications that are quite fascinating:

Photophysics and Fluorescence Studies

Scientific Field: Physical Chemistry Application Summary: Carbazole D8 is pivotal in studying fluorescence lifetimes and quantum yields. Methods: It is used to investigate energy transfer processes and photoinduced phenomena in various materials. Results: The studies provide insights into the design and optimization of materials for optoelectronic applications .

Organic Electronics and Optoelectronics

Scientific Field: Electronics and Materials Science Application Summary: Carbazole D8’s properties are beneficial for organic electronic devices. Methods: It is utilized in the development of components for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Results: Enhanced performance and stability of organic electronic devices have been observed with the use of Carbazole D8 .

Electropolymerization

Scientific Field: Polymer Chemistry Application Summary: Carbazole D8 derivatives are used in electropolymerization to create conducting polymers. Methods: These derivatives are polymerized to form materials with high charge carrier mobility and stability. Results: The resulting polymers are suitable for a broad range of applications, including field-effect transistors and supercapacitors .

Chemical and Environmental Stability

Scientific Field: Environmental Science Application Summary: The stability of Carbazole D8 makes it a candidate for environmental applications. Methods: It is studied for its potential to withstand various chemical and environmental conditions. Results: Carbazole D8 shows promise in maintaining its properties under different environmental stresses .

Synthesis of Heterocycles

Scientific Field: Organic Chemistry Application Summary: Carbazole D8 is used in the synthesis of complex organic compounds. Methods: Its strong hydrogen bond acceptor ability allows it to form bonds with other molecules, aiding in the synthesis process. Results: The synthesis of a variety of heterocycles and polycyclic aromatic hydrocarbons is facilitated by Carbazole D8 .

Conductive Polymers for Flexible Electronics

Scientific Field: Flexible Electronics Application Summary: Carbazole D8-based materials are used in flexible and wearable electronic devices. Methods: Conductive polymers derived from Carbazole D8 are developed to meet the requirements of flexible electronics. Results: These materials contribute to the advancement of the internet of things by enabling the creation of flexible and wearable devices .

Carbazole D8, also known as deuterated carbazole, is a derivative of the organic compound carbazole, where eight hydrogen atoms are replaced with deuterium atoms. This substitution enhances its properties as a strong hydrogen bond acceptor, making it useful in various chemical and biological applications. The compound has the molecular formula C12D8N and a CAS number of 38537-24-5. Carbazole D8 is characterized by its unique fluorescence properties, which are crucial for research in photophysics and organic electronics .

Typical of aromatic compounds. Its reactivity is influenced by the presence of deuterium, which alters reaction kinetics and mechanisms. Notably, Carbazole D8 can undergo:

  • Electrophilic Aromatic Substitution: Similar to its non-deuterated counterpart, it can react with electrophiles to form substituted derivatives.
  • Hydrogen Bonding: The deuterium atoms facilitate stronger hydrogen bonding interactions, enhancing its utility in synthesizing heterocycles and polycyclic aromatic hydrocarbons .
  • Angular Dioxygenation: This novel reaction type allows for selective oxygenation processes that can be studied using Carbazole D8 due to its isotopic labeling capabilities.

Carbazole D8 exhibits various biological activities, primarily due to its structural similarity to other biologically active carbazole derivatives. Research indicates that compounds related to Carbazole D8 can possess:

  • Anticancer Properties: Some carbazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Certain studies suggest that carbazole-based compounds can exhibit antibacterial and antifungal effects.
  • Neuroprotective Effects: Investigations into carbazole derivatives indicate potential benefits in neuroprotection and cognitive enhancement .

The synthesis of Carbazole D8 typically involves:

  • Deuteration of Carbazole: The most common method is through the exchange of hydrogen with deuterium using deuterated solvents or reagents.
  • Yield Optimization: Various conditions such as temperature and reaction time are optimized to achieve high yields (up to 97% in some cases) and purity levels (99%) .
  • Example Reaction:
    text
    C12H9N + D2O → C12D8N + H2O

This reaction illustrates the exchange process where hydrogen atoms are replaced by deuterium.

Carbazole D8 finds applications across multiple fields:

  • Fluorescence Studies: It is extensively used in photophysical research to study fluorescence lifetimes and quantum yields .
  • Organic Electronics: The compound plays a vital role in the development of organic semiconductors for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Isotopic Labeling: Its use as an isotopic label allows for tracing mechanisms in organic synthesis, aiding in the understanding of complex chemical transformations .

Studies involving Carbazole D8 focus on its interaction with various biological molecules and materials:

  • Molecular Interactions: Research has demonstrated that Carbazole D8 can interact with proteins and nucleic acids, influencing their structure and function.
  • Charge Transport Dynamics: In organic electronic applications, understanding how Carbazole D8 interacts within materials helps optimize charge transport properties .

Carbazole D8 shares structural similarities with several other compounds, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Properties
CarbazoleBase structureNon-deuterated; widely studied for biological activity
9-MethylcarbazoleMethyl group additionEnhanced solubility; potential for varied applications
3-HydroxycarbazoleHydroxyl substitutionExhibits different biological activities
Carbazole N-OxideOxidized nitrogenDifferent electronic properties affecting reactivity

Carbazole D8's uniqueness lies in its isotopic labeling, which provides insights into reaction mechanisms not readily observable with non-deuterated compounds.

Hydrogen Bonding Capacity and Molecular Interactions

Carbazole D8 demonstrates significant hydrogen bonding capabilities, primarily functioning as a strong hydrogen bond acceptor through its nitrogen atom. The compound exhibits enhanced hydrogen bonding characteristics compared to its non-deuterated analogue, with the deuteration providing unique advantages in molecular recognition and supramolecular assembly processes [1] [2].

The molecular structure features a hydrogen bond donor count of 1 and acceptor count of 0, with the nitrogen center serving as the primary interaction site [3]. The deuterium substitution creates a more polarizable molecular framework, enabling stronger intermolecular interactions through enhanced van der Waals forces and modified electrostatic potential distributions [4] [5].

Crystallographic studies of related carbazole derivatives reveal that intermolecular C—H⋯O hydrogen bonds generate specific chain conformations and ring motifs [4] [5]. In Carbazole D8, the C—D bonds exhibit altered hydrogen bonding geometries, with deuterium atoms showing different bonding angles and distances compared to protium analogues. The carbazole ring system maintains essential planarity with maximum deviations typically less than 0.03 Å [4] [5].

The compound demonstrates preferential hydrogen bonding patterns with oxygen-containing molecules, forming stable adducts that are critical for its applications in organic electronics and photophysical studies [6]. The deuteration enhances the stability of these hydrogen-bonded complexes by reducing vibrational coupling and thermal motion effects.

Table 1: Hydrogen Bonding and Molecular Interaction Parameters

PropertyValueEnhancement FactorReference
Hydrogen Bond Donor Count1- [3]
Hydrogen Bond Acceptor Count0- [3]
Rotatable Bond Count0- [3]
LogP (Partition Coefficient)3.72Similar to parent [3]
Molecular Complexity170- [3]
Heavy Atom Count13+8 deuterium [3]

Photophysical Characteristics

The photophysical properties of Carbazole D8 exhibit remarkable enhancements compared to the parent carbazole compound, primarily due to the deuterium isotope effects on vibrational coupling and non-radiative decay processes. These modifications result in superior performance characteristics that are highly advantageous for optoelectronic applications.

Fluorescence Quantum Yield Enhancement

Carbazole D8 demonstrates substantial fluorescence quantum yield enhancement, with reports indicating improvements of up to 16-fold compared to methylthio analogues in certain molecular environments [7]. The parent carbazole exhibits a fluorescence quantum yield of 0.38 in cyclohexane [8], while deuterated variants show significantly improved values across various solvent systems.

The quantum yield enhancement mechanism operates through the suppression of non-radiative decay channels that typically compete with fluorescent emission. In non-deuterated carbazole systems, high-frequency C—H vibrational modes provide efficient pathways for internal conversion from excited states to the ground state [9]. The deuteration process effectively reduces these vibrational coupling effects by lowering the vibrational frequencies from approximately 3083 cm⁻¹ to 2285 cm⁻¹ [10].

Comparative studies of carbazole derivatives reveal that deuteration can increase fluorescence quantum yields from as low as 0.03-0.05 for sulfur-containing analogues to 0.34 and higher for their deuterated counterparts [7]. This represents enhancement factors of 6-11 fold, depending on the specific molecular environment and substitution pattern.

The enhancement is particularly pronounced in solid-state applications, where Carbazole D8-based materials demonstrate quantum yields of 8.0% to 14.6% compared to solution-phase values [11]. This solid-state enhancement is attributed to reduced molecular motion and optimized intermolecular packing arrangements that minimize non-radiative quenching processes.

Deuterium Isotope Effects on Excited-State Dynamics

The excited-state dynamics of Carbazole D8 are fundamentally altered by deuterium substitution, resulting in extended excited-state lifetimes and modified intersystem crossing behavior. The primary singlet excited state (S₁) exhibits lifetimes in the range of 13-15 nanoseconds for the parent carbazole [12], with deuteration expected to extend these values due to reduced non-radiative decay rates.

Deuterium substitution affects excited-state dynamics through several mechanisms. The lower zero-point energy of C—D bonds (by 1.2-1.5 kcal/mol compared to C—H bonds) reduces the thermal population of vibrational levels that facilitate non-radiative transitions [13]. This results in decreased internal conversion rates and enhanced radiative quantum yields.

Intersystem crossing from the singlet to triplet manifold typically occurs with quantum yields of 51-56% in parent carbazole systems [12]. The deuteration process modifies these values by altering the vibrational coupling matrix elements that govern spin-orbit coupling efficiency. The triplet state lifetime, normally in the microsecond regime, experiences extension due to reduced vibrational deactivation pathways.

The energy transfer processes from vibrationally hot S₁ molecules to surrounding solvent molecules occur with time constants of 8-20 picoseconds in parent carbazole [12]. Deuteration is expected to modify these energy transfer rates due to altered vibrational mode frequencies and coupling strengths.

Table 2: Photophysical Enhancement Comparison

ParameterParent CarbazoleCarbazole D8Enhancement FactorReference
Fluorescence Quantum Yield0.38 (cyclohexane)EnhancedUp to 16× [8] [7]
S₁ Lifetime (ns)13-15Extended1.5-3× expected [12]
T₁ Lifetime (μs)Few μsExtended2-5× expected [12]
Intersystem Crossing Yield (%)51-56ModifiedVariable [12]
Solid-State Quantum Yield (%)8.0-14.6Enhanced2-3× [11]

Thermal Stability and Phase Behavior

Carbazole D8 exhibits exceptional thermal stability characteristics that are significantly enhanced compared to the parent carbazole compound. This enhanced stability arises from the stronger C—D bonds and reduced thermal decomposition pathways associated with deuterium substitution.

The melting point of Carbazole D8 ranges from 243-247°C, consistent with the parent carbazole structure [14] [15] [16]. This maintenance of melting point indicates that the deuteration does not significantly alter the crystal packing arrangements or intermolecular forces governing the solid-to-liquid phase transition.

Thermal decomposition analysis reveals that Carbazole D8 maintains stability up to approximately 400°C before significant degradation occurs [17] [18]. The decomposition temperature corresponding to 5% weight loss varies from 271°C to 509°C depending on the specific molecular environment and measurement conditions [19] [17]. This broad range reflects the influence of molecular packing, atmosphere composition, and heating rate on thermal stability measurements.

The enhanced thermal stability of deuterated carbazole derivatives has been attributed to the higher activation energy required for C—D bond cleavage compared to C—H bonds [13]. This kinetic isotope effect results in decomposition temperatures that are 20-30°C higher than corresponding non-deuterated analogues [17].

Glass transition temperature measurements for carbazole-based materials show significant variations with molecular structure and deuteration level. While specific glass transition data for Carbazole D8 is limited, related deuterated carbazole systems demonstrate glass transition temperatures ranging from 68°C to 152°C depending on substitution patterns and copolymer composition [20].

Thermogravimetric analysis indicates that only 5% weight loss occurs up to 300°C for related carbazole derivatives, with maximum weight loss of 40% achieved at 600°C [21]. This thermal behavior profile demonstrates the remarkable stability of the carbazole framework under elevated temperature conditions.

The phase behavior of Carbazole D8 in various environments shows enhanced stability compared to parent compounds. Storage recommendations specify temperatures below 15°C to maintain optimal stability [15], though the compound demonstrates robust stability at ambient conditions for extended periods.

Table 3: Thermal Stability Parameters

Thermal ParameterValue/RangeStability EnhancementReference
Melting Point (°C)243-247Maintained [14] [15] [16]
Decomposition Temp (5% loss, °C)271-509+20-30°C vs parent [19] [17]
Maximum Decomposition (°C)400-600Enhanced [17] [18]
Boiling Point (°C)355.0±11.0Similar to parent [3]
Flash Point (°C)160.0±11.9Enhanced safety [3]
Storage Temperature (°C)<15 recommendedStable at RT [15]
Thermal Stability Range (°C)Up to 400Significantly enhanced [17] [22]

XLogP3

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Dates

Last modified: 08-16-2023

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